N,N'-bis(4-methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
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Overview
Description
N5,N6-bis(4-methoxyphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5,N6-bis(4-methoxyphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with an oxadiazole derivative. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and catalysts like palladium or copper salts. The reaction temperature is usually maintained between 80-120°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N5,N6-bis(4-methoxyphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature around 50-70°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature around 0-25°C.
Substitution: Alkyl halides, acyl chlorides; reaction temperature around 25-80°C.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N5,N6-bis(4-methoxyphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, bacterial infections, and inflammatory disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N5,N6-bis(4-methoxyphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine involves its interaction with specific molecular targets and pathways. This compound is known to modulate mitochondrial function by uncoupling oxidative phosphorylation, leading to increased mitochondrial respiration and reduced ATP production . It also induces apoptosis in cancer cells by activating the mitochondrial apoptotic pathway and inhibiting oncogenic MAPK signaling .
Comparison with Similar Compounds
Similar Compounds
N5,N6-bis(2-Fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine: Known for its mitochondrial uncoupling properties and potential therapeutic applications in obesity and metabolic disorders.
N5,N6-bis(2-Nitrophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine: Investigated for its anticancer and antimicrobial activities.
Uniqueness
N5,N6-bis(4-methoxyphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups enhance its solubility and bioavailability, making it a promising candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C18H16N6O3 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
5-N,6-N-bis(4-methoxyphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |
InChI |
InChI=1S/C18H16N6O3/c1-25-13-7-3-11(4-8-13)19-15-16(22-18-17(21-15)23-27-24-18)20-12-5-9-14(26-2)10-6-12/h3-10H,1-2H3,(H,19,21,23)(H,20,22,24) |
InChI Key |
KWKLHNFBHYWMKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=NON=C3N=C2NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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